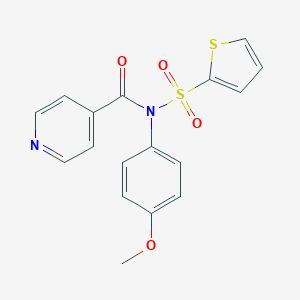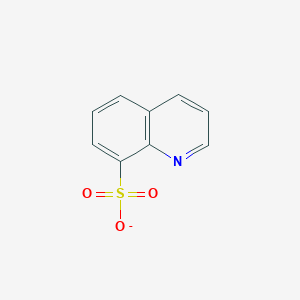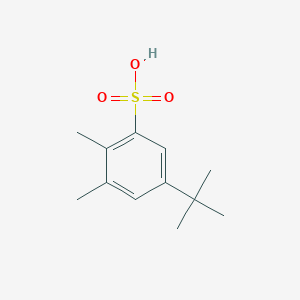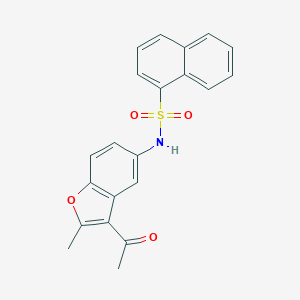
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
Wirkmechanismus
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide selectively binds to BTK and inhibits its activity, which leads to the inhibition of B-cell receptor signaling. BTK is a key mediator of B-cell receptor signaling, which plays a crucial role in the survival and proliferation of B-cells. Inhibition of BTK by N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide leads to the induction of apoptosis in B-cells. N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide also inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-kB, a key transcription factor involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has been shown to have potent anti-tumor activity in preclinical studies. In vitro studies have demonstrated that N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide induces apoptosis in B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases. Furthermore, N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide is its selectivity for BTK, which reduces the risk of off-target effects. N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has some limitations for lab experiments. For example, N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide is a relatively new compound, and its pharmacological properties are still being characterized. Furthermore, N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide may have limited efficacy in patients with mutations in BTK or downstream signaling molecules.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide. One direction is to investigate the efficacy of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide in combination with other therapies, such as chemotherapy or immunotherapy. Another direction is to explore the potential use of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide in the treatment of other B-cell disorders, such as multiple myeloma or Waldenstrom's macroglobulinemia. Additionally, further studies are needed to fully understand the pharmacological properties of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide and to optimize its dosing and administration for clinical use.
Conclusion:
In summary, N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide is a promising small molecule inhibitor with potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide selectively inhibits BTK and induces apoptosis in B-cells, while also having anti-inflammatory effects. Further research is needed to fully understand the pharmacological properties of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide and to optimize its use in clinical settings.
Synthesemethoden
The synthesis of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with 2-thiophenesulfonyl chloride to form 4-methoxyphenyl-2-thienylsulfonyl chloride. This intermediate is then reacted with isonicotinamide in the presence of a base to afford the final product, N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide. The synthesis of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Preclinical studies have shown that N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide inhibits B-cell receptor signaling and induces apoptosis in B-cell malignancies. N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)isonicotinamide has been found to be effective in reducing disease activity in animal models of autoimmune diseases such as lupus and rheumatoid arthritis.
Eigenschaften
Molekularformel |
C17H14N2O4S2 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-N-thiophen-2-ylsulfonylpyridine-4-carboxamide |
InChI |
InChI=1S/C17H14N2O4S2/c1-23-15-6-4-14(5-7-15)19(17(20)13-8-10-18-11-9-13)25(21,22)16-3-2-12-24-16/h2-12H,1H3 |
InChI-Schlüssel |
SZAKCHJXHTZENT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CS3 |
Kanonische SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280652.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)

![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B280660.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)
![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)

![2-(4-butylanilino)-4-[(4-butylphenyl)imino]-1(4H)-naphthalenone](/img/structure/B280672.png)
![N-(4-ethoxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280673.png)
![N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280674.png)
![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)